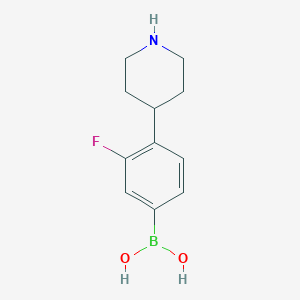![molecular formula C12H22O2Si B14083812 Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate CAS No. 102687-24-1](/img/structure/B14083812.png)
Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate is a specialized organic compound with a unique bicyclic structure. This compound is characterized by the presence of a trimethylsilyl group and a carboxylate ester, which contribute to its distinct chemical properties and reactivity. The bicyclo[4.1.0]heptane framework provides a rigid and strained structure, making it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate typically involves the following steps:
Formation of the bicyclic core: The bicyclo[4.1.0]heptane core can be synthesized through a [2+2] cycloaddition reaction, where a suitable diene and dienophile are reacted under photochemical conditions.
Introduction of the trimethylsilyl group: The trimethylsilyl group can be introduced via silylation reactions using reagents such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.
Esterification: The carboxylate ester is formed through esterification reactions, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, replacing it with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trimethylsilyl chloride (TMSCl), triethylamine (TEA)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives
科学研究应用
Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The bicyclic structure provides rigidity, which can influence its binding affinity to target proteins or enzymes .
相似化合物的比较
Similar Compounds
Bicyclo[4.1.0]heptane: A simpler analog without the trimethylsilyl and ester groups.
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the ring, providing different chemical properties.
Uniqueness
Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate is unique due to its combination of a trimethylsilyl group and a carboxylate ester on a bicyclic framework.
属性
CAS 编号 |
102687-24-1 |
|---|---|
分子式 |
C12H22O2Si |
分子量 |
226.39 g/mol |
IUPAC 名称 |
methyl 1-trimethylsilylbicyclo[4.1.0]heptane-7-carboxylate |
InChI |
InChI=1S/C12H22O2Si/c1-14-11(13)10-9-7-5-6-8-12(9,10)15(2,3)4/h9-10H,5-8H2,1-4H3 |
InChI 键 |
VGYSAYZZEZTZBT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1C2C1(CCCC2)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3AA,4A(E),5B,6AA]-4-[4-(3-Chlorophenoxy)-3-oxo-1-butenyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B14083730.png)
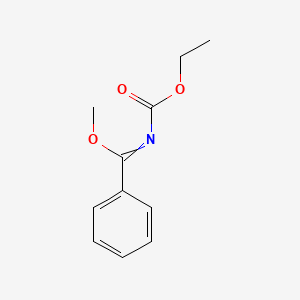

![2-Amino-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoic acid](/img/structure/B14083741.png)
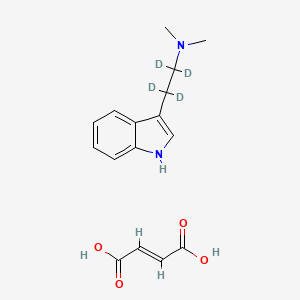

![Propanoic acid, 3-chloro-2-[(ethoxymethylphosphinyl)oxy]-, methyl ester](/img/structure/B14083776.png)
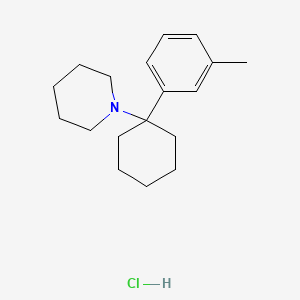
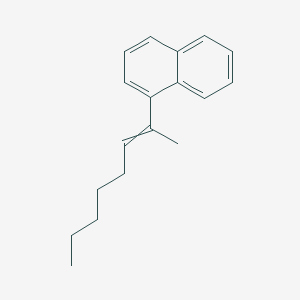
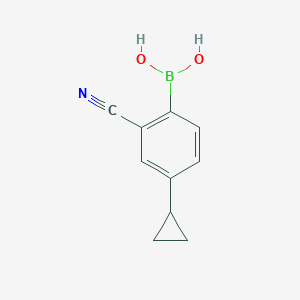

![3-Amino-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14083810.png)

